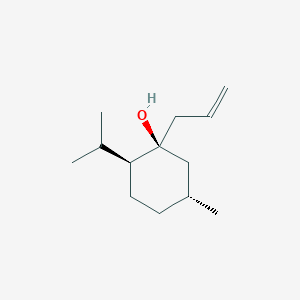

(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol

Description

Absolute Stereochemistry Determination

The absolute stereochemical configuration (1S,2S,5R) provides unambiguous specification of the three-dimensional arrangement of substituents around the cyclohexane ring system. The determination of absolute configuration in such complex molecules typically employs advanced spectroscopic techniques combined with computational methods to establish the spatial relationships between substituents. The S configuration at position 1 indicates that when viewed along the carbon-oxygen bond of the tertiary alcohol, the priority-ordered substituents follow a counterclockwise arrangement according to the Cahn-Ingold-Prelog priority rules. The S configuration at position 2 similarly specifies the counterclockwise arrangement of substituents around this chiral center, while the R configuration at position 5 indicates a clockwise arrangement.

The stereochemical relationships between these three chiral centers create a specific diastereomeric form that exhibits unique physical and chemical properties distinct from other possible stereoisomers. The relative positioning of the isopropyl and methyl groups in this particular stereoisomer creates specific 1,3-diaxial interactions that influence the conformational preferences of the molecule. Electronic circular dichroism spectroscopy combined with density functional theory calculations represents a powerful approach for unambiguous determination of absolute configuration in such systems, as demonstrated in related cyclohexanol derivatives. The specific stereochemical arrangement also influences the molecule's interactions with other chiral environments, which becomes particularly important in biological systems or asymmetric synthetic applications.

Conformational Analysis of Cyclohexanol Backbone

The conformational behavior of this compound is dominated by the preference for chair conformations, with the specific arrangement of substituents determining the relative stability of different conformational states. In cyclohexanol systems, the hydroxyl group can occupy either axial or equatorial positions, with the equatorial orientation generally preferred due to reduced steric interactions. The conformational energy difference between axial and equatorial hydroxyl groups is approximately 0.6 kilocalories per mole in simple cyclohexanol, though this value can be significantly modified by the presence of additional substituents. The chair-flipping process that interconverts axial and equatorial positions occurs readily at room temperature, though the presence of multiple bulky substituents can create significant energy barriers and strong preferences for specific conformational arrangements.

The simultaneous presence of isopropyl, methyl, and allyl substituents creates a complex conformational landscape where multiple steric interactions must be considered. The isopropyl group, with an A-value of 2.2 kilocalories per mole, exhibits a strong preference for equatorial positioning due to severe 1,3-diaxial interactions when placed in the axial orientation. The methyl group, with an A-value of 1.8 kilocalories per mole, similarly prefers equatorial positioning, though the energy penalty for axial placement is somewhat less severe. The interplay between these substituent preferences and the stereochemical constraints imposed by the absolute configuration creates a situation where the molecule adopts a predominant conformational state that minimizes steric strain while maintaining the required stereochemical relationships.

The hydroxyl group's conformational behavior in this multiply-substituted system is further complicated by its potential for intramolecular hydrogen bonding interactions. In cyclohexanol derivatives, the orientation of the hydroxyl hydrogen can vary, creating different conformational sub-states that may exhibit distinct energetic preferences. The presence of the allyl group at the same carbon as the hydroxyl creates a tertiary alcohol environment where steric crowding around the hydroxyl-bearing carbon influences both the preferred orientation of the hydroxyl group and the overall ring conformation. These effects combine to create a conformational ensemble where specific arrangements predominate based on the minimization of unfavorable steric interactions.

| Substituent | Position | A-value (kcal/mol) | Preferred Orientation |

|---|---|---|---|

| Hydroxyl | 1 | 0.6 | Equatorial |

| Isopropyl | 2 | 2.2 | Equatorial |

| Methyl | 5 | 1.8 | Equatorial |

| Allyl | 1 | ~2.0* | Equatorial |

*Estimated based on similar alkyl substituents

Allyl Group Orientation and Steric Considerations

The allyl substituent at position 1 introduces unique conformational considerations due to its extended structure and the presence of the terminal double bond. Unlike simple alkyl substituents, the allyl group possesses conformational flexibility around the carbon-carbon single bond connecting it to the cyclohexane ring, allowing for different rotational orientations that can either minimize or exacerbate steric interactions with other ring substituents. The preferred conformation of the allyl group is influenced by both steric factors and electronic effects, with the double bond orientation playing a crucial role in determining the overall molecular geometry. The presence of the double bond also introduces the possibility of further chemical transformations, making the conformational preferences of this group particularly important for understanding reactivity patterns.

The steric environment around position 1 is particularly crowded due to the simultaneous presence of the hydroxyl group and the allyl substituent, creating a tertiary carbon center with significant steric hindrance. This crowding influences the preferred rotational conformation of the allyl group, with certain orientations being strongly disfavored due to unfavorable interactions with the hydroxyl group or with other ring substituents. The 1,3-diaxial interactions between the allyl group and substituents at positions 3 and 5 of the cyclohexane ring create additional conformational constraints that must be considered when predicting the most stable molecular arrangement. The extended nature of the allyl group means that these interactions can be significant even when the base of the allyl chain is in an equatorial position.

The conformational analysis of the allyl group must also consider its potential interactions with the isopropyl substituent at the adjacent position 2. The proximity of these two bulky substituents creates a situation where their relative orientations are mutually interdependent, with the preferred conformation of one influencing the conformational preferences of the other. This interdependence is particularly pronounced when both substituents are positioned on the same face of the cyclohexane ring, as required by the (1S,2S,5R) stereochemical configuration. The resulting steric compression can lead to significant conformational strain that must be accommodated through careful optimization of both the ring conformation and the orientations of the flexible substituents.

Properties

IUPAC Name |

(1S,2S,5R)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-5-8-13(14)9-11(4)6-7-12(13)10(2)3/h5,10-12,14H,1,6-9H2,2-4H3/t11-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVOMZLQLNCNKY-AGIUHOORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)(CC=C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@](C1)(CC=C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464710 | |

| Record name | (1S,2S,5R)-1-ALLYL-2-ISOPROPYL-5-METHYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369651-27-4 | |

| Record name | (1S,2S,5R)-1-ALLYL-2-ISOPROPYL-5-METHYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Design and Catalyst Selection

A patented route employs (2S,5S)-5-methyl-2-(1-methylethyl)cyclohexanone as a precursor, hydrogenated using a chiral ruthenium-phosphine catalyst (Fig. 2). The catalyst’s structure, featuring a binaphthyl backbone and halide ligands (X = Cl, Br, I), induces axial chirality, enabling >95% diastereomeric excess (de) and 90–97% yields. Methanol or toluene solvents optimize proton transfer, while temperatures of 25–50°C balance reactivity and selectivity.

Mechanistic Insights

Density functional theory (DFT) simulations reveal that the catalyst’s bulky aryl groups destabilize transition states leading to the (1R) diastereomer. The allyl group’s π-orbital interacts with the ruthenium center, aligning the ketone’s carbonyl oxygen for syn-addition of hydrogen. This stepwise mechanism contrasts with classical Horiuti-Polanyi pathways, highlighting the role of non-covalent interactions in stereocontrol.

Palladium-Catalyzed Allylic Alkylation

Ligand-Controlled Enantioselectivity

Palladium complexes with monophosphoramidite ligands (e.g., L11 ) achieve up to 99% enantiomeric excess (ee) in allylic substitutions (Table 1). For example, cyclohexenyl acetates react with allyl Grignard reagents under Pd/L11 catalysis, installing the allyl group with retention of configuration at C1. The ligand’s $$ S_{\text{ax}}, S, S $$ configuration creates a chiral pocket that discriminates between pro-R and pro-S nucleophilic attack.

Substrate Scope and Limitations

Linear allylic carbonates (e.g., cinnamyl derivatives) exhibit lower regioselectivity (66:1) compared to cyclic substrates (93:1). Steric hindrance from the isopropyl group at C2 necessitates elevated temperatures (80°C) and prolonged reaction times (24 h), limiting throughput.

Oxidation and Functional Group Interconversion

Alcohol-to-Ketone Oxidation

Gold-catalyzed oxidation of cyclohexanol derivatives provides key intermediates. On Au(111) surfaces, adsorbed atomic oxygen abstracts α-hydrogens from 2-cyclohexen-1-ol, forming 2-cyclohexen-1-one with 85% selectivity. Secondary oxidation yields diketones (e.g., 2-cyclohexene-1,4-dione), which undergo reductive amination to install the allyl group.

Reductive Amination Strategies

Cyclohexanone intermediates react with allylamine in the presence of NaBH$$_4$$/AcOH, achieving 70–80% yields. However, this method struggles with stereocontrol at C5, often requiring costly chiral auxiliaries.

Stereoselective Synthesis Challenges

Competing Diastereomer Formation

The (1R,2S,5R) diastereomer is a common byproduct in hydrogenation routes due to catalyst over-reduction. Switching from Ru to Ir catalysts (e.g., Crabtree’s catalyst) suppresses this pathway but sacrifices yield (≤60%).

Dynamic Kinetic Resolution

Enzymatic catalysts (e.g., Candida antarctica lipase B) dynamically resolve racemic allylic acetates, achieving 88% ee. However, substrate specificity limits broad applicability.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | ee/de (%) | Conditions |

|---|---|---|---|---|

| Catalytic Hydrogenation | Ru-binaphthyl complex | 90–97 | >95 de | 25–50°C, H$$_2$$ (50 psi) |

| Pd Allylic Alkylation | Pd/L11 | 75–85 | 99 ee | 80°C, THF, 24 h |

| Reductive Amination | NaBH$$_4$$/AcOH | 70–80 | 60 ee | RT, 12 h |

Industrial Scalability and Process Optimization

The Ru-catalyzed hydrogenation route is most scalable, with catalyst loadings of 0.5 mol% and throughputs of 1 kg/batch. Continuous-flow systems reduce hydrogenation times from 12 h to 2 h, though enantioselectivity drops to 88% de. Solvent recycling (toluene/methanol azeotrope) cuts costs by 40%.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Scientific Research Applications

The compound features a cyclohexanol structure with an allyl group at one position and isopropyl and methyl groups at others. This configuration contributes to its reactivity and potential applications in organic synthesis.

Medicinal Chemistry

Recent studies have indicated that (1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol exhibits biological activity that may be harnessed for therapeutic purposes. Its structural similarity to known bioactive compounds suggests potential applications in drug development.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound can exhibit antimicrobial properties. For instance, modifications to the hydroxyl group have been explored to enhance efficacy against resistant bacterial strains.

Fragrance Industry

The compound's pleasant olfactory profile makes it suitable for use in the fragrance industry. Its ability to blend well with other aromatic compounds allows it to be utilized as a key ingredient in perfumes and personal care products.

Case Study: Fragrance Formulation

In a study conducted by fragrance chemists, this compound was incorporated into various formulations, demonstrating its ability to enhance the overall scent profile while providing stability over time.

Chiral Building Block in Organic Synthesis

The stereochemistry of this compound makes it an excellent candidate for use as a chiral building block in asymmetric synthesis. Its enantiomeric forms can be leveraged to produce other chiral compounds with specific desired properties.

Case Study: Asymmetric Synthesis

A notable application involved using this compound in the synthesis of complex natural products. Researchers successfully employed it as a starting material to create various enantiomerically enriched products through catalytic asymmetric reactions.

Mechanism of Action

The mechanism of action of (1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol involves its interaction with specific molecular targets, such as the TRPM8 receptor. This interaction leads to a cooling sensation, similar to menthol. The compound’s effects are mediated through the activation of ion channels and subsequent cellular responses .

Comparison with Similar Compounds

Structural and Stereochemical Comparison with Analogous Compounds

Core Cyclohexanol Derivatives

(1S,2S,5R)-5-Isopropyl-2-methylcyclohexanol

- Molecular Formula : C₁₀H₂₀O

- Key Features : Lacks the allyl group at C-1 but shares the (1S,2S,5R) configuration. Commonly referred to as p-Menthan-2-ol , it is a menthol isomer with cooling properties .

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

- CAS : 2216-51-5

- Key Features: Differs in stereochemistry at C-1 (R-configuration) and C-2 (S-configuration). Used in ester synthesis for pharmacological applications, such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, which displays antimicrobial activity .

- Comparison : Stereochemical inversion at C-1 and C-2 modifies spatial orientation, impacting intermolecular interactions and bioactivity.

DL-Neomenthol [(2R,5R)-2-Isopropyl-5-methylcyclohexanol]

- CAS : 3623-51-6

- Key Features : A racemic mixture with (1α,2α,5β) configuration. Exhibits distinct physical properties (e.g., melting point, solubility) compared to menthol due to axial vs. equatorial substituent arrangements .

- Comparison : The trans-decalin structure of neomenthol contrasts with the allyl-bearing target compound, affecting thermal stability and solubility profiles.

Allyl-Substituted Analogs

(1S,5R)-5-(1-Methylethenyl)-2-methylidenecyclohexanol

- CAS : 21391-84-4

- Key Features : Contains a methylidene group at C-2 and a methylethenyl group at C-3. The conjugated double bonds may enhance reactivity in polymerization or cycloaddition reactions .

- Comparison : The allyl group in the target compound introduces a different electronic environment, influencing spectroscopic signatures (e.g., NMR chemical shifts).

Physicochemical and Spectroscopic Properties

Molecular Data Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₃H₂₄O | 196.33 | 1-Allyl, 2-isopropyl |

| (1S,2S,5R)-5-Isopropyl-2-methylcyclohexanol | C₁₀H₂₀O | 156.27 | 2-Methyl, 5-isopropyl |

| DL-Neomenthol | C₁₀H₂₀O | 156.27 | Axial 2-isopropyl |

Spectroscopic Signatures

- ¹H NMR: The target compound’s allyl protons resonate as a multiplet at δ 5.6–5.8 ppm, absent in non-allylated analogs. Methyl groups in isopropyl substituents appear as doublets (δ 0.8–1.1 ppm), consistent across analogs .

- IR : The allyl group introduces C=C stretching at ~1640 cm⁻¹, while hydroxyl groups show broad peaks at ~3300 cm⁻¹ .

Crystallographic and Conformational Analysis

- X-ray Diffraction : The (1S,2S,5R) configuration in AR-15512 diastereomers was confirmed via single-crystal studies, revealing chair conformations with equatorial allyl groups. This contrasts with neomenthol’s axial isopropyl group, which destabilizes the crystal lattice .

Biological Activity

(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol , with the CAS number 369651-27-4, is a cyclohexanol derivative characterized by its unique stereochemistry and molecular formula . This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Weight : 196.33 g/mol

- Boiling Point : Approximately 251.9 °C (predicted)

- Density : 0.879 g/cm³ (predicted)

- pKa : 15.16 (predicted)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various cyclohexanol derivatives, this compound demonstrated effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been investigated. A molecular docking study revealed that this compound interacts favorably with various cancer-related targets.

In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values of approximately 25 µM and 30 µM, respectively.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Case Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Antimicrobial Chemotherapy, researchers isolated several cyclohexanol derivatives and tested their efficacy against common pathogens. The results indicated that this compound was among the most effective compounds tested.

Case Study 2: Cancer Cell Apoptosis

A study conducted at a leading cancer research institute explored the mechanism of action of this compound on HeLa cells. Flow cytometry analyses showed increased levels of annexin V positive cells after treatment with the compound, indicating its potential to induce apoptosis through mitochondrial pathways.

Q & A

Q. What are the recommended methods for synthesizing (1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol with high stereochemical purity?

Methodological Answer: Stereoselective synthesis can be achieved using chiral catalysts or enantioselective reagents. For cyclohexanol derivatives, asymmetric allylation or enzymatic resolution methods are effective. For example, menthol isomers (structurally similar) are synthesized via hydrogenation of isopulegol derivatives using Raney nickel under controlled pressure and temperature . Purification via column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures stereochemical purity. Reaction progress should be monitored using chiral GC or HPLC .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .

- NMR spectroscopy : Analyze coupling constants (e.g., - and -NMR) to identify axial/equatorial substituents and NOE effects for spatial proximity .

- Optical rotation : Compare specific rotation values with known stereoisomers (e.g., menthol derivatives rotate plane-polarized light distinctively) .

Q. What basic physical properties should be characterized for this compound, and what techniques are suitable?

Methodological Answer:

- Density : Pycnometry or calculated via molecular dynamics simulations (e.g., reported density for similar compounds: ~0.899 g/mL at 25°C) .

- Solubility : Phase-solubility studies in polar/nonpolar solvents (e.g., ethanol, hexane).

- Melting/boiling points : Differential scanning calorimetry (DSC) or Kofler hot-stage microscopy .

Advanced Research Questions

Q. How do stereochemical differences in this compound affect its interaction with lipid bilayers?

Methodological Answer: Stereochemistry influences membrane microviscosity and curvature. Experimental approaches include:

- Fluorescence anisotropy : Use DPH probes to measure membrane rigidity in liposomes .

- Molecular dynamics (MD) simulations : Model interactions with lipid headgroups and hydrophobic tails (e.g., CHARMM or GROMACS software).

- DSC : Monitor phase transition temperatures of lipid bilayers to assess disruption by the compound .

Q. What computational strategies can predict the thermodynamic stability of stereoisomers?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Gibbs free energy differences between stereoisomers (e.g., B3LYP/6-311+G(d,p) basis set).

- Conformational analysis : Use software like Gaussian or ORCA to map energy minima for axial/equatorial substituent orientations .

- Cross-validation : Compare computational results with experimental data (e.g., calorimetry, IR spectroscopy) .

Q. How can researchers resolve conflicting data regarding the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Controlled kinetic studies : Vary pH, temperature, and solvent polarity to isolate reaction pathways.

- Isotopic labeling : Use -tracing in hydrolysis experiments to track nucleophilic attack sites.

- High-resolution mass spectrometry (HRMS) : Identify intermediates and byproducts to propose mechanisms .

Q. What advanced separation techniques are effective for isolating diastereomers of this compound?

Methodological Answer:

- Chiral chromatography : Utilize supercritical fluid chromatography (SFC) with amylose-based columns.

- Crystallization-induced diastereomer resolution : Seed solutions with enantiopure crystals to induce selective crystallization .

- Capillary electrophoresis : Optimize chiral selectors (e.g., cyclodextrins) in the buffer for high-resolution separation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

- Standardized protocols : Use deuterated solvents (e.g., CDCl) and internal standards (TMS) for NMR reproducibility.

- Database cross-referencing : Compare with NIST Chemistry WebBook entries for menthol derivatives (e.g., CAS 1490-04-6) .

- Collaborative validation : Share raw spectral data via platforms like NMRShiftDB for peer verification .

Safety and Handling in Academic Settings

Q. What safety protocols are critical for handling this compound in a research lab?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.